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Vitamin D2 3'-Biotinylaminopropyl Ether

Cat. No.: B1155633
M. Wt: 680.04
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Vitamin D2 within Chemical Probe Development

Vitamin D2, also known as ergocalciferol (B368823), is a form of vitamin D produced by fungi and plants in response to UV radiation. caymanchem.comnih.gov While structurally similar to vitamin D3 (cholecalciferol), which is synthesized in the skin of animals, it possesses a distinct side chain. nih.gov This inherent structure of Vitamin D2, like its D3 counterpart, can be chemically modified to create probes for studying biological processes. researchmap.jp The development of analogs, such as those with modified side chains or A-rings, has been a strategy to investigate the structure-activity relationships of vitamin D. researchmap.jpnih.gov By attaching a reporter molecule, such as biotin (B1667282), to the vitamin D2 scaffold, researchers can create a chemical probe to track and isolate its binding partners.

Rationale for Bioconjugation in Molecular and Biochemical Studies

Bioconjugation is a chemical technique that involves the stable, covalent linking of two molecules, where at least one is a biomolecule. wikipedia.orgnumberanalytics.comclinicallab.com This process is instrumental in creating novel molecules with enhanced functionalities. clinicallab.combiosynth.com In the context of Vitamin D2 3'-Biotinylaminopropyl Ether, bioconjugation serves to attach a biotin molecule to the vitamin D2 structure. This linkage transforms the vitamin D2 into a research tool capable of participating in highly specific and high-affinity interactions, which is fundamental for many modern biochemical and molecular biology techniques. numberanalytics.com The resulting bioconjugate can be used for various applications, including the detection and purification of proteins that interact with vitamin D. excedr.com

Overview of Biotin-Streptavidin System Utility in Research Methodologies

The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with an extraordinarily high affinity and specificity. nih.govwikipedia.org Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is a tetramer, meaning it has four binding sites for biotin. excedr.comwikipedia.orgaatbio.com This multivalency allows for signal amplification in detection assays. aatbio.com The robustness of this interaction, which is resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents, makes it an ideal system for a wide range of research applications. nih.govwikipedia.org These applications include immunoassays like ELISA and Western blotting, protein purification, and cell imaging. excedr.comnih.gov

Significance of Long-Chain Linkers (e.g., Aminopropyl Ether) in Probe Design

Compound Data Tables

The following tables provide an overview of the key chemical compounds mentioned in this article.

Table 1: Vitamin D2

PropertyValueSource
IUPAC Name (1S,3Z)-4-Methylene-3-[2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(E,2R,4R)-1,4,5-trimethylhex-2-en-1-yl]-4H-inden-4-ylidene]ethylidene]cyclohexan-1-ol caymanchem.com
Common Names Ergocalciferol, Calciferol caymanchem.comnih.gov
Molecular Formula C₂₈H₄₄O caymanchem.com
Molecular Weight 396.7 g/mol caymanchem.com
Physical Description White, odorless crystals chemicalbook.comnih.gov
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform; insoluble in water. chemicalbook.comnih.gov

Table 2: Biotin (Vitamin B7)

PropertyValueSource
IUPAC Name 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid acs.org
Molecular Formula C₁₀H₁₆N₂O₃S aatbio.com
Molecular Weight 244.31 g/mol aatbio.com
Key Feature High-affinity binding to streptavidin and avidin (B1170675). nih.govaatbio.com

Table 3: Streptavidin

PropertyValueSource
Source Organism Streptomyces avidinii wikipedia.org
Structure Tetrameric protein wikipedia.orgaatbio.com
Molecular Weight Approximately 52.8 kDa wikipedia.org
Key Feature Four high-affinity binding sites for biotin. wikipedia.orgaatbio.com
Binding Affinity (Kd for Biotin) ~10⁻¹⁴ M wikipedia.org

Properties

Molecular Formula

C₄₁H₆₅N₃O₃S

Molecular Weight

680.04

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization Strategies for Vitamin D2 3 Biotinylaminopropyl Ether

Precursor Synthesis and Stereoselective Functionalization of Vitamin D2 Scaffold

The foundation of Vitamin D2 3'-Biotinylaminopropyl Ether is the Vitamin D2 molecule itself. The synthesis and functionalization of this scaffold are critical first steps.

Ergosterol (B1671047) as Starting Material for Vitamin D2 Synthesis

Ergosterol is the natural precursor to Vitamin D2 (ergocalciferol). nih.gov The conversion of ergosterol to Vitamin D2 is a photochemical process. google.com This process mimics the natural production of Vitamin D3 in the skin, where 7-dehydrocholesterol (B119134) is converted to pre-Vitamin D3 by UVB radiation, followed by thermal isomerization to Vitamin D3. google.com Similarly, the irradiation of ergosterol with UVB light leads to the cleavage of the B-ring, forming pre-Vitamin D2, which then isomerizes to Vitamin D2 upon heating. google.com This method provides a reliable route to the core Vitamin D2 structure. google.com

It is important to note that Vitamin D2 differs from Vitamin D3 in its side chain, which contains a double bond between C22 and C23 and a methyl group at C24. nih.gov While both forms are used by the human body, they exhibit different binding affinities to the Vitamin D binding protein (DBP) and are metabolized at different rates. frontiersin.orgnih.govnih.gov

Introduction of Hydroxyl Groups and Stereo-control at C-3

The Vitamin D2 molecule possesses a hydroxyl group at the C-3 position of the A-ring. The stereochemistry of this hydroxyl group is crucial for biological activity and for subsequent chemical modifications. In naturally derived Vitamin D2, this hydroxyl group is in the beta (β) configuration. Maintaining or intentionally altering this stereochemistry is a key aspect of synthetic strategies.

The C-3 hydroxyl group is a primary site for the attachment of linkers and other functionalities. nih.gov Synthetic methods often involve protecting other reactive sites on the Vitamin D2 molecule while the C-3 position is modified. The stereochemistry at C-3 can influence the molecule's interaction with the Vitamin D receptor (VDR). nih.gov

Aminopropyl Ether Linker Incorporation

To attach the biotin (B1667282) moiety to the Vitamin D2 scaffold, a linker arm is typically used. In the case of this compound, this linker is an aminopropyl ether group attached to the C-3 hydroxyl.

Strategies for C-3-O-Alkylation

The ether linkage at the C-3 position is formed through an O-alkylation reaction. This involves activating the C-3 hydroxyl group of Vitamin D2 and reacting it with a suitable three-carbon electrophile that will later present a terminal amine group. A common strategy involves using a reagent like 3-bromopropanol or a similar protected aminopropanol (B1366323) derivative. The C-3 hydroxyl group of the protected Vitamin D2 is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the bromide, forming the ether bond.

While direct synthesis of the aminopropyl ether on Vitamin D2 is not extensively detailed in the provided results, analogous reactions on similar steroidal systems, such as the synthesis of a 3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether of 25-hydroxyvitamin D3, demonstrate the feasibility of this approach. nih.gov This related synthesis highlights the chemical principles involved in forming an ether linkage at the C-3 position of a vitamin D derivative. nih.gov

Methodologies for Amine Group Introduction (e.g., aminopropylation)

The introduction of the amine group is a critical step in preparing the molecule for biotinylation. This can be achieved in a few ways:

Direct Alkylation with a Protected Amine: A common method is to use a reagent that already contains a protected amine, such as N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group is a stable protecting group for the amine that can be removed later in the synthesis.

Conversion of a Terminal Halide or Alcohol: If the alkylation is performed with a reagent like 3-bromopropanol, the resulting terminal hydroxyl group can be converted to an amine. This can be done through a two-step process, for instance, by converting the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) (e.g., sodium azide) and subsequent reduction to the amine.

The synthesis of a photoaffinity analogue of 25-hydroxyvitamin D3 involved the creation of a 3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, showcasing a method for incorporating a nitrogen-containing functional group at the end of a propyl ether linker attached to the C-3 position. nih.gov

Biotinylation Chemistry

The final step in the synthesis is the attachment of biotin to the terminal amine of the aminopropyl ether linker. Biotin is a vitamin that forms an exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin, making it a valuable tool for biochemical assays and affinity labeling. abpbio.com

Amide Bond Formation via Activated Biotin Esters (e.g., N-Hydroxysuccinimide esters, p-nitrophenyl ester)

The final step in the synthesis of the target conjugate involves forming a stable amide bond between the terminal amine of the 3'-aminopropyl ether linker on the Vitamin D2 moiety and the carboxylic acid of biotin. To facilitate this reaction, the biotin's carboxyl group is typically activated. Activated esters, such as N-hydroxysuccinimide (NHS) esters and p-nitrophenyl esters, are commonly employed for this purpose. google.comcymitquimica.com

N-Hydroxysuccinimide (NHS) Esters: Biotin N-hydroxysuccinimide ester is a widely used reagent for biotinylating molecules containing primary amines. sigmaaldrich.comfivephoton.com The NHS ester is highly reactive towards nucleophilic attack by the primary amine of the 3'-aminopropyl ether linker on Vitamin D2, leading to the formation of a stable amide linkage. cymitquimica.comsigmaaldrich.com This reaction proceeds efficiently under mild conditions, typically in a pH range of 6.5-8.5, and is a cornerstone of bioconjugation chemistry. sigmaaldrich.com The reaction releases N-hydroxysuccinimide as a byproduct.

p-Nitrophenyl Esters: An alternative strategy involves the use of the p-nitrophenyl ester of biotin. google.com Similar to NHS esters, the p-nitrophenyl group is an excellent leaving group, activating the biotin carboxyl for reaction with the primary amine. A multi-step synthesis of a biotinylated vitamin D3 derivative has been described where the final coupling step utilized the p-nitrophenyl ester of biotin to create the desired conjugate. google.com

The general reaction scheme involves the nucleophilic acyl substitution where the amine of the Vitamin D2 ether attacks the carbonyl carbon of the activated biotin ester.

Activated EsterReagent NameTypical Reaction ConditionsLeaving Group
NHS Ester(+)-Biotin N-hydroxysuccinimide esterpH 6.5-8.5, Room TemperatureN-hydroxysuccinimide
p-Nitrophenyl Esterp-Nitrophenyl ester of biotinAprotic solvent (e.g., DMF)p-Nitrophenol

Coupling Reaction Optimization and Conditions

Optimizing the coupling reaction is critical for maximizing the yield and purity of the final this compound. Several factors influence the efficiency of the amide bond formation.

Stoichiometry: A molar excess of the activated biotin ester is often used to ensure complete conversion of the aminated Vitamin D2 intermediate. medchemexpress.com For protein labeling, a 12- to 20-fold molar excess of biotin NHS ester can be recommended. medchemexpress.com

Solvent: The choice of solvent is crucial. Anhydrous aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used to dissolve the reactants and facilitate the reaction. cymitquimica.comfivephoton.com

pH: For reactions involving NHS esters in aqueous environments, maintaining the pH between 6.5 and 8.5 is important to ensure the primary amine is deprotonated and thus sufficiently nucleophilic, while minimizing hydrolysis of the NHS ester. sigmaaldrich.com

Temperature and Time: The coupling reaction is typically carried out at room temperature for a period ranging from a few hours to overnight to ensure completion. sigmaaldrich.commedchemexpress.com

Catalysts: While often not strictly necessary for highly reactive activated esters, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), can be used to scavenge any acid formed and ensure the amine remains in its free base form.

A patent for a related vitamin D conjugate describes the coupling of an amine intermediate with the p-nitrophenyl ester of biotin to produce the desired biotin conjugate. google.com This highlights the industrial applicability of using activated esters for creating such vitamin D derivatives.

Protective Group Chemistry

The hydroxyl groups of Vitamin D2, particularly at the C-3 position, are reactive and can interfere with the desired chemical transformations. Therefore, protecting group chemistry is an indispensable part of the synthetic strategy.

Selection and Application of Protecting Groups for Hydroxyl Functionalities (e.g., TBDMS ether)

The tert-butyldimethylsilyl (TBDMS) ether is a common and effective protecting group for the hydroxyl functionalities in vitamin D synthesis. endotherm-lsm.comnih.gov Its steric bulk and stability under a range of reaction conditions make it an ideal choice.

The C-3 hydroxyl group of Vitamin D2 is selectively protected as a TBDMS ether. This is typically achieved by reacting Vitamin D2 with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) in an aprotic solvent such as DMF. harvard.edu This protection prevents the hydroxyl group from participating in subsequent reactions, such as the etherification to install the aminopropyl linker. In the synthesis of related biotinylated vitamin D3 analogs, the 1α-OH group was protected as a TBDMS ether to allow for selective modification at other positions. google.com The stability of TBDMS ethers allows for further synthetic manipulations on other parts of the molecule without cleavage of the protecting group. endotherm-lsm.com

Protecting GroupReagentTypical ConditionsKey Advantage
TBDMStert-Butyldimethylsilyl chloride (TBDMS-Cl)Imidazole, DMFStable to many reaction conditions, removable with fluoride (B91410) ions.

Deprotection Strategies and Yield Optimization

After the biotin moiety has been successfully coupled, the TBDMS protecting group must be removed to yield the final product. The silicon-oxygen bond of the TBDMS ether is susceptible to cleavage by fluoride ions.

A common and effective deprotection reagent is tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). gelest.com This method is generally high-yielding, fast, and clean. organic-chemistry.org The deprotection conditions are typically mild, which helps to preserve the integrity of the newly formed amide bond and the rest of the complex molecule.

Deprotection ReagentTypical ConditionsSelectivity/Notes
Tetrabutylammonium fluoride (TBAF)THF, Room TemperatureMost common method; generally high-yielding. organic-chemistry.org
Hydrofluoric acid (HF)Acetonitrile or PyridineEffective but requires careful handling due to toxicity. gelest.com
Acetyl ChlorideMethanol (B129727) (catalytic)Mild and convenient, tolerates various other protecting groups. organic-chemistry.org

Purification and Isolation Methodologies for Synthetic Intermediates and Final Conjugates

Purification is a critical stage at multiple points in the synthesis to isolate intermediates and the final this compound in high purity. Chromatographic techniques are the primary methods used for this purpose.

Chromatographic Techniques (e.g., Preparative TLC, HPLC)

Preparative Thin-Layer Chromatography (TLC): For small-scale synthesis, preparative TLC can be a useful tool for isolating intermediates. It allows for the separation of compounds based on their polarity, and the desired product band can be physically scraped from the plate and the product extracted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for both the analysis and purification of vitamin D compounds and their conjugates. sigmaaldrich.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating vitamin D analogs, which are relatively nonpolar. researchgate.net

For the purification of this compound and its precursors, a C18 column is typically used. sigmaaldrich.comchromatographyonline.com A gradient elution system, often involving mixtures of solvents like acetonitrile, methanol, and water, allows for the efficient separation of the desired product from starting materials, reagents, and byproducts. nih.gov The separation of Vitamin D2 from closely related compounds can be challenging and may require specialized, highly hydrophobic C18 phases with high carbon loading for optimal resolution. chromatographyonline.com The fractions containing the pure compound, as determined by UV detection (typically at 265 nm for the vitamin D chromophore), are collected, and the solvent is removed to yield the final product. chromatographyonline.com The purity of the final conjugate is then confirmed by analytical HPLC. nih.gov

TechniqueStationary PhaseMobile Phase ExampleDetectionApplication
Preparative TLCSilica (B1680970) GelHexane (B92381)/Ethyl Acetate (B1210297) mixturesUV lightSmall-scale purification of intermediates.
RP-HPLCC18Acetonitrile/Methanol/Water gradientUV (265 nm)High-resolution purification of final product and intermediates. nih.govchromatographyonline.com

Crystallization and Other Isolation Procedures

The final steps in the synthesis of this compound involve its purification from the reaction mixture, which may contain unreacted starting materials, reagents, and by-products. The purification strategy typically involves a combination of chromatographic techniques followed by crystallization to obtain the compound in a highly pure, solid form.

Crystallization

Crystallization is a key technique for obtaining highly pure solid compounds. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent or solvent system at varying temperatures. For vitamin D derivatives, the selection of an appropriate solvent system is crucial for successful crystallization.

Research Findings on Crystallization of Vitamin D Analogs:

Studies on the crystallization of Vitamin D and its derivatives have identified several suitable organic solvents. Aprotic organic solvents are often preferred. google.com The choice of solvent is dictated by the solubility profile of the compound; ideally, the compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature. This differential solubility allows for the controlled precipitation of the crystalline solid upon cooling.

For instance, methyl formate (B1220265) has been demonstrated to be an effective crystallization solvent for Vitamin D3. google.com Its low boiling point facilitates easy removal from the final crystalline product. google.com The general procedure involves dissolving the crude vitamin D resin in the solvent at a temperature around 20-25°C, followed by cooling to induce crystallization, which can be initiated or accelerated by seeding with a few crystals of the pure compound. google.com The crystallization of vitamin D derivatives is typically carried out at temperatures not exceeding 30°C, and often at sub-zero temperatures, such as -10°C or below, to maximize the yield of the crystalline product. google.comgoogle.com

A continuous-flow, in-line solvent-swap crystallization method has also been explored for Vitamin D3, utilizing a mixture of tert-butyl methyl ether and acetonitrile. nih.gov This indicates the utility of mixed solvent systems in achieving efficient crystallization.

The following table summarizes various solvents that have been used for the crystallization of Vitamin D and its derivatives, which could be applicable to this compound.

Table 1: Potential Crystallization Solvents for Vitamin D Derivatives

Solvent Class Specific Solvent Rationale for Use
Esters Ethyl Acetate Commonly used aprotic solvent for crystallization of vitamin D derivatives. google.comgoogle.com
Methyl Formate Favorable solubility properties and low boiling point for easy removal. google.com
N-BUTYL ACETATE Listed as a potential solvent for Vitamin D crystallization. google.com
Ketones Acetone A common solvent for the crystallization of organic compounds, including vitamin D. google.comgoogle.com
Ethers Diethyl Ether An aprotic solvent used in the crystallization of vitamin D derivatives. google.com
Diisopropyl Ether Another ether-based solvent suitable for crystallization. google.com
Nitriles Acetonitrile Used as a solvent for vitamin D3 crystallization, particularly in solvent-swap methods. google.comnih.gov
Alcohols Methanol Used for the crystallization of Vitamin D2. google.com

This table is based on solvents reported for the crystallization of Vitamin D and its analogs and suggests potential candidates for the crystallization of this compound.

Isolation Procedures

Given the biotin moiety in "this compound," affinity chromatography is a highly specific and efficient method for its isolation. thermofisher.comsigmaaldrich.comsigmaaldrich.com This technique leverages the strong and specific non-covalent interaction between biotin and streptavidin, a protein that is typically immobilized on a solid support like agarose (B213101) or sepharose beads. sigmaaldrich.comsigmaaldrich.com

Affinity Chromatography:

The crude reaction mixture containing the biotinylated vitamin D2 derivative is passed through a column packed with streptavidin-coated resin. The "this compound" binds tightly to the streptavidin, while unbound impurities are washed away. sigmaaldrich.com

The elution of the bound compound can be a challenge due to the high affinity of the biotin-streptavidin interaction. sigmaaldrich.com Harsh elution conditions, such as the use of denaturing agents, may be required. sigmaaldrich.com However, for small molecules, alternative strategies might be employed. The use of a cleavable linker between the biotin and the aminopropyl ether, for example, one containing a disulfide bond, could allow for elution under milder conditions. nih.gov

The following table outlines the characteristics of common resins used for biotin affinity purification.

Table 2: Characteristics of Streptavidin-Based Affinity Chromatography Resins

Resin Type Binding Capacity (Biotin) Specificity Non-specific Binding Elution Conditions
Streptavidin Agarose High High Low Harsh
Monomeric Avidin Agarose Lower High Low Mild

| NeutrAvidin Agarose | High | Highest | Lowest | Harsh |

This table provides a general guide to the selection of affinity resins for the purification of biotinylated molecules like this compound. Data is compiled from general product information for biotin affinity purification. thermofisher.comsigmaaldrich.comsigmaaldrich.com

Other Chromatographic Techniques:

In addition to affinity chromatography, other chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are instrumental in the purification of vitamin D derivatives. glsciences.cnchromatographyonline.comnih.gov Both normal-phase and reversed-phase HPLC can be employed. A two-step HPLC process, starting with normal-phase followed by reversed-phase chromatography, has been shown to be effective for the separation of Vitamin D2 and D3. glsciences.cn

For "this compound," a final purification step using reversed-phase HPLC with a C18 column could be employed after initial purification by affinity chromatography. The mobile phase would likely consist of a mixture of organic solvents, such as methanol, acetonitrile, and/or tetrahydrofuran, with water. chromatographyonline.comnih.gov The separation would be monitored by a UV detector, as vitamin D derivatives typically show a characteristic UV absorbance maximum around 265 nm. nih.gov

Physicochemical Characterization and Structural Elucidation of Vitamin D2 3 Biotinylaminopropyl Ether

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the structure of a newly synthesized compound. For Vitamin D2 3'-Biotinylaminopropyl Ether, a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy would be employed to verify its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, one would expect to observe characteristic signals corresponding to the protons of the Vitamin D2 core, the aminopropyl linker, and the biotin (B1667282) moiety. For instance, the olefinic protons of the Vitamin D2 structure would appear in the downfield region of the spectrum. The presence of the aminopropyl ether linker would be confirmed by signals corresponding to the methylene (B1212753) groups adjacent to the ether oxygen and the amide nitrogen.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, and the chemical shifts would be indicative of their chemical environment. For example, the carbons of the conjugated triene system in the Vitamin D2 moiety would have characteristic downfield shifts.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Vitamin D2 Olefinic Protons 5.0 - 6.5 Multiplets
Methylene Protons (Linker) 1.5 - 3.5 Multiplets
Biotin Protons 2.5 - 4.5 Multiplets

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
Vitamin D2 Olefinic Carbons 110 - 150
Carbonyl Carbon (Biotin) ~170
Methylene Carbons (Linker) 20 - 70
Biotin Carbons 25 - 60

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Verification and Purity

UV-Vis spectrophotometry is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. The conjugated triene system in the Vitamin D2 core is a strong chromophore. Vitamin D2 itself typically exhibits a maximum absorbance (λmax) at around 265 nm. biosynth.commdpi.com The attachment of the 3'-biotinylaminopropyl ether linker is not expected to significantly shift this λmax, as the linker does not extend the conjugation. Therefore, the UV-Vis spectrum of the conjugate would be expected to show a characteristic absorbance peak around 265 nm, confirming the integrity of the Vitamin D2 chromophore. biosynth.commdpi.com This technique is also valuable for assessing the purity of the compound, as the presence of impurities with different chromophores would alter the shape of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the various functional groups. These would include the C-O-C stretching of the ether linkage, the N-H stretching and C=O stretching of the amide group in the biotin linker, and the C=C stretching of the olefinic bonds in the Vitamin D2 core. The presence of these key functional groups would provide strong evidence for the successful conjugation of biotin to Vitamin D2 via the aminopropyl ether linker.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide) 1630 - 1680
C=C Stretch (Olefin) 1600 - 1650

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₄₁H₆₅N₃O₄S) can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong confirmation of the compound's molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides detailed structural information. For this compound, MS/MS analysis would be expected to show characteristic fragmentation patterns. These would likely include the loss of the biotinylaminopropyl ether side chain from the Vitamin D2 core, as well as fragmentation within the Vitamin D2 structure and the biotin moiety itself. The observed fragmentation pattern would serve as a fingerprint for the compound, further confirming its structure. The development of LC-MS/MS methods for the analysis of Vitamin D2 and its metabolites is well-established, providing a basis for the analysis of this conjugate. lgcstandards.comnih.gov

Chromatographic Purity and Identity Assessment

Chromatographic methods are central to verifying the successful synthesis and purification of this compound. These techniques separate the target compound from starting materials, intermediates, and by-products based on differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Vitamin D2 and its derivatives, offering high resolution and sensitivity. sigmaaldrich.comsielc.comchromatographyonline.comnih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method is generally the most applicable approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. sigmaaldrich.comchromatographyonline.com The separation of Vitamin D2 and related compounds is often achieved using a mobile phase consisting of solvents like acetonitrile, methanol (B129727), or a mixture thereof, sometimes with small amounts of water or buffers. sielc.com Detection is commonly performed using a UV detector, as the conjugated triene system in the Vitamin D2 moiety exhibits a characteristic absorbance maximum around 265 nm. sigmaaldrich.comsielc.com

The introduction of the polar biotinylaminopropyl ether group to the Vitamin D2 structure would be expected to significantly alter its retention characteristics compared to the parent Vitamin D2 molecule. The biotin group's high polarity would likely lead to a shorter retention time on a C18 column under standard reverse-phase conditions. The precise retention time would be a key identifier for the compound under a specific, validated HPLC method.

The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The presence of peaks corresponding to unconjugated Vitamin D2 or other impurities would be indicative of an impure sample.

Interactive Data Table: Hypothetical HPLC Parameters and Expected Results

ParameterValue/ConditionRationale
Column Ascentis® Express C18, 25 cm x 4.6 mm, 5 µm sigmaaldrich.comC18 is a standard stationary phase for reverse-phase separation of fat-soluble vitamins and their derivatives. sigmaaldrich.com
Mobile Phase Gradient of Acetonitrile and WaterA gradient elution is suitable to separate the non-polar Vitamin D2 from the more polar biotinylated conjugate.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 265 nm sigmaaldrich.comsielc.comThe conjugated triene system of Vitamin D2 has a strong absorbance at this wavelength. sigmaaldrich.comsielc.com
Expected Retention Time (t R ) of Vitamin D2 ~15 minBased on its non-polar nature.
Expected Retention Time (t R ) of this compound ~10 minThe addition of the polar biotin group is expected to decrease the retention time on a C18 column.
Purity Assessment Peak Area PercentageThe percentage of the main peak area relative to the total peak area indicates the purity.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for the qualitative analysis of chemical reactions and the assessment of compound purity. researchgate.net In the context of this compound, TLC is an invaluable tool for monitoring the progress of the synthesis reaction. google.com

The synthesis would involve the reaction of a Vitamin D2 derivative with a biotinylaminopropyl ether precursor. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time points, the consumption of the starting materials and the formation of the product can be visualized. google.com Silica gel, a polar stationary phase, is commonly used for the separation of vitamins. researchgate.net The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or ether). researchgate.net

The Vitamin D2 starting material, being relatively nonpolar, would travel further up the TLC plate, resulting in a higher Retention Factor (R f ) value. In contrast, the highly polar biotinylated product, this compound, would have stronger interactions with the silica gel and thus a lower R f value. The disappearance of the starting material spot and the appearance of a new, lower R f spot would indicate the progression of the reaction. Visualization can be achieved under UV light (254 nm) due to the UV-active chromophore of Vitamin D2, or by using staining reagents that react with the vitamin or biotin moieties. researchgate.net

Interactive Data Table: Hypothetical TLC Parameters and Expected Results

ParameterValue/ConditionRationale
Stationary Phase Silica Gel 60 F 254 researchgate.netA standard polar stationary phase suitable for the separation of compounds with varying polarities. researchgate.net
Mobile Phase Hexane:Ethyl Acetate (1:1, v/v)A solvent system that provides good separation for both the nonpolar starting material and the polar product. The ratio can be optimized.
Visualization UV light (254 nm) and/or p-Anisaldehyde stain google.comUV for the vitamin D chromophore; p-anisaldehyde is a general stain for organic compounds. google.com
Expected R f of Vitamin D2 derivative ~0.7Reflects its relatively non-polar nature.
Expected R f of this compound ~0.3The polar biotin group significantly lowers the R f value on silica gel.
Application Monitoring reaction progress and qualitative assessment of purity.The presence of a single spot at the expected R f for the product indicates a potentially pure compound.

Applications of Vitamin D2 3 Biotinylaminopropyl Ether As a Biochemical Research Tool

Utilization in Affinity-Based Studies

The strong and specific interaction between biotin (B1667282) and streptavidin is a cornerstone of many modern biochemical techniques. 2bscientific.com By tagging Vitamin D2 with biotin, researchers can immobilize the vitamin onto a solid support (such as streptavidin-coated beads or plates) or use labeled streptavidin for detection. This functionality is pivotal for affinity-based studies aimed at isolating and characterizing proteins that interact with vitamin D.

Affinity Purification of Vitamin D Binding Proteins (DBP) from Research Samples

Vitamin D2 3'-Biotinylaminopropyl Ether is a valuable ligand for the affinity purification of Vitamin D Binding Protein (DBP) from complex biological samples like plasma or serum. nih.gov DBP is the primary carrier of vitamin D metabolites in circulation, and its study is crucial for understanding vitamin D transport and metabolism. nih.gov

The purification process typically involves the following steps:

Immobilization: The biotinylated Vitamin D2 analog is incubated with a solid support matrix coated with streptavidin, such as agarose (B213101) or magnetic beads. The high affinity of the biotin-streptavidin bond ensures stable immobilization of the Vitamin D2 ligand.

Incubation with Sample: The biological sample containing DBP is then passed over or incubated with the Vitamin D2-bound matrix. DBP in the sample specifically binds to the immobilized Vitamin D2.

Washing: Non-specifically bound proteins are removed by washing the matrix with appropriate buffers.

Elution: The purified DBP is then eluted from the matrix by disrupting the Vitamin D2-DBP interaction. This can be achieved by changing the pH, ionic strength, or by using a competing, non-biotinylated vitamin D analog.

This method allows for the efficient isolation of DBP in a highly purified form, suitable for downstream applications such as structural studies, functional assays, and antibody production. While many studies have utilized Vitamin D3 analogs for this purpose, the principle is directly applicable to this compound, especially when studying the specific binding characteristics of DBP for different vitamin D isoforms. It is noteworthy that DBP exhibits a slightly lower affinity for vitamin D2 metabolites compared to vitamin D3 metabolites in humans, a factor that can be investigated using this tool. nih.gov

Isolation of Vitamin D Receptors (VDR) and Other Interacting Biomolecules for in vitro Analysis

Beyond DBP, this compound can be employed to isolate the Vitamin D Receptor (VDR) and other interacting biomolecules from cell or tissue extracts. nih.gov The VDR is a nuclear receptor that mediates the genomic effects of the active form of vitamin D, 1α,25-dihydroxyvitamin D. mdpi.com The isolation of VDR and its associated proteins is fundamental to understanding the molecular mechanisms of vitamin D action.

The affinity capture strategy is similar to that used for DBP. A cell lysate containing VDR is incubated with the immobilized biotinylated Vitamin D2. The VDR, which binds to the vitamin D ligand, is captured on the solid support. After washing away unbound cellular components, the VDR and any interacting proteins (co-activators, co-repressors) can be eluted and identified using techniques like mass spectrometry. nih.gov This approach has been instrumental in identifying novel protein complexes that interact with the VDR in a ligand-dependent manner. nih.gov While VDR does not discriminate significantly between the active forms of vitamin D2 and D3, using a biotinylated D2 analog allows for specific investigation of the D2-VDR interaction complex. nih.gov

Development of Affinity Capture Systems for Molecular Complexes

The use of this compound extends to the development of sophisticated affinity capture systems to study large molecular complexes involving vitamin D signaling pathways. By using the biotin tag as a handle, researchers can pull down not just the direct binding partner (like DBP or VDR), but the entire complex of associated proteins. This is particularly useful for studying the VDR interactome in different cellular contexts. For instance, the composition of proteins that associate with the VDR can vary depending on the cell type and the presence of other signaling molecules. Affinity capture using biotinylated Vitamin D2, followed by proteomic analysis, provides a snapshot of these dynamic interactions, offering insights into the cell-specific effects of vitamin D2.

Implementation in Binding Assays and Interaction Analysis

The biotin moiety of this compound also makes it a key reagent in various binding assay formats designed to study ligand-receptor interactions and to quantify vitamin D levels in research settings.

Competitive Protein Binding Assays (CPBA) for Ligand-Receptor Interaction Studies

Competitive Protein Binding Assays (CPBA) are used to determine the binding affinity of a ligand for its binding protein or receptor. In the context of vitamin D, CPBAs can be used to study the interaction between vitamin D analogs and DBP or VDR. A typical CPBA using this compound would involve the following components:

A source of the binding protein (e.g., purified DBP or VDR).

A labeled tracer: this compound, which can be detected via a streptavidin-enzyme conjugate.

An unlabeled competitor: The compound whose binding affinity is to be measured (e.g., other vitamin D metabolites or synthetic analogs).

In this assay format, the unlabeled competitor and the biotinylated Vitamin D2 tracer compete for a limited number of binding sites on the binding protein. By measuring the amount of bound biotinylated tracer at various concentrations of the unlabeled competitor, a competition curve can be generated. From this curve, the binding affinity (e.g., IC50 or Ki) of the competitor can be determined. This approach is invaluable for screening new vitamin D analogs for their binding characteristics to DBP and VDR. Some competitive binding assays have been developed to assess the recognition of both 25-hydroxyvitamin D2 and D3. researchgate.net

Assay ComponentDescription
Binding Protein Purified Vitamin D Binding Protein (DBP) or Vitamin D Receptor (VDR).
Labeled Tracer This compound.
Unlabeled Competitor The vitamin D analog or metabolite being tested.
Detection System Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase) and a corresponding substrate.

Enzyme-Linked Immunosorbent Assays (ELISA) for Detection and Quantification in Research Formats

This compound is a critical component in the development of competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for the detection and quantification of vitamin D2 in research samples. thermofisher.comelabscience.com These assays are designed to be sensitive and specific. The principle of a competitive ELISA for vitamin D often involves the following steps:

Coating: A microplate is coated with an antibody specific for vitamin D or with streptavidin.

Competition: The research sample containing an unknown amount of vitamin D2 is added to the wells along with a known amount of this compound. These two forms of vitamin D2 compete for binding to the coated antibody. In a streptavidin-coated plate format, a biotinylated anti-vitamin D antibody might be used.

Detection: If a primary antibody is coated on the plate, the amount of bound biotinylated Vitamin D2 is detected by adding a streptavidin-enzyme conjugate (like streptavidin-HRP), followed by a chromogenic substrate. nih.gov The intensity of the resulting color is inversely proportional to the concentration of vitamin D2 in the sample.

Several commercial ELISA kits are available for the measurement of total 25-hydroxyvitamin D (both D2 and D3), and their design often relies on the use of biotinylated vitamin D analogs and the streptavidin-biotin system for signal generation. thermofisher.comelabscience.comnih.gov The use of a specific biotinylated D2 analog allows for the development of assays tailored to investigate the levels and activity of this particular isoform.

Assay StepDescription
Plate Coating Microplate wells are coated with a monoclonal antibody against Vitamin D.
Competitive Binding The sample (containing unlabeled Vitamin D2) and a fixed amount of this compound are added and compete for antibody binding.
Enzyme Conjugate Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the captured biotinylated Vitamin D2.
Substrate & Detection A TMB substrate is added, and the color development is measured. The signal is inversely proportional to the amount of Vitamin D2 in the sample.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study molecular interactions in real-time. In this context, this compound serves as a crucial tool for analyzing the binding dynamics between vitamin D analogs and their target proteins, most notably the Vitamin D Binding Protein (DBP) and the Vitamin D Receptor (VDR).

The methodology involves immobilizing streptavidin onto the surface of an SPR sensor chip. This compound is then introduced and captured by the streptavidin, creating a stable, oriented surface of vitamin D2 molecules. A solution containing the target protein (the analyte, e.g., DBP) is then flowed over the chip. The binding of the protein to the immobilized vitamin D2 causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.

This setup allows for the precise measurement of:

Association rate (k_a or k_on): The rate at which the protein binds to the immobilized vitamin D2.

Dissociation rate (k_d or k_off): The rate at which the protein-vitamin D2 complex breaks apart.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as the ratio of k_d to k_a. A lower K_D value signifies a stronger binding interaction.

Studies using SPR have successfully characterized the binding affinities of various vitamin D metabolites for DBP. For instance, research has shown that 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 exhibit a higher affinity for DBP (with K_D values around 0.3 µM) compared to 1,25-dihydroxyvitamin D3 (K_D of approximately 5 µM). nih.gov The use of biotinylated probes like this compound enables these kinetic and equilibrium constants to be determined with high precision, fitting the data to a 1:1 Langmuir binding model. nih.gov

Table 1: Representative Binding Kinetics Data from SPR Analysis

Ligand (Immobilized)Analyte (In Solution)Association Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (µM)Reference
Biotinylated Vitamin D AnalogVitamin D Binding Protein (DBP)1.5 x 10⁴4.5 x 10⁻³0.3 nih.gov
Biotinylated Vitamin D AnalogVitamin D Receptor (VDR)2.1 x 10⁵1.0 x 10⁻²0.05N/A
Note: Data are representative and may vary based on specific experimental conditions and the vitamin D analog used. The VDR data is hypothetical for illustrative purposes.

Molecular Labeling and Imaging in Research Contexts

The biotin tag on this compound makes it an excellent tool for labeling and visualizing cellular components that interact with vitamin D.

Labeling of Cellular Components for in vitro Microscopy (e.g., fluorescent streptavidin conjugates)

This compound can be used to visualize the location of vitamin D binding sites within cells. The process involves incubating fixed and permeabilized cells with this compound. The vitamin D2 moiety binds to its target proteins, such as the VDR. Subsequently, a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) is added. nih.govthermofisher.com The streptavidin binds to the biotin tag, effectively "lighting up" the location of the target protein.

This technique allows researchers to:

Visualize the subcellular localization of the VDR.

Observe changes in receptor distribution in response to different stimuli.

Perform co-localization studies by using multiple fluorescent labels for different proteins.

For example, researchers can use this method alongside other fluorescent markers, such as DAPI to stain the nucleus, to confirm the nuclear localization of the VDR after it binds to its ligand. thermofisher.com This method provides a powerful alternative to traditional immunofluorescence, especially when specific antibodies to the target protein are unavailable or of poor quality. nih.gov

Probe for Target Identification in Proteomics Research (e.g., Affinity-Based Protein Profiling)

Affinity-Based Protein Profiling (ABPP) is a chemical proteomics strategy used to identify the protein targets of a small molecule within a complex biological sample, such as a cell lysate. nih.gov this compound is ideally suited for this application.

The workflow typically involves:

Incubation: The biotinylated vitamin D2 probe is incubated with a proteome (e.g., cell lysate) to allow it to bind to its target proteins.

Affinity Capture: The mixture is then passed over a streptavidin-coated solid support, such as magnetic beads or a chromatography resin. biotium.comresearchgate.net The high-affinity biotin-streptavidin interaction selectively captures the probe along with any proteins bound to it.

Elution and Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and identified using high-resolution mass spectrometry.

This approach has been successfully used to identify the cellular targets of various bioactive molecules. nih.gov By using this compound, researchers can identify not only known interactors like VDR and DBP but also potentially novel or "off-target" proteins that bind to vitamin D2, providing deeper insights into its biological functions and mechanisms of action.

Development of Standard Reference Materials for Research Assays

Accurate quantification of vitamin D metabolites is crucial for research. Modified analogs like this compound play a role in ensuring the accuracy and reliability of these measurements.

Use in Calibration and Quality Control of Analytical Methods for Vitamin D Metabolites in Research Matrices

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for vitamin D analysis, internal standards are essential for accurate quantification. nih.govresearchgate.net An internal standard is a compound with similar chemical properties to the analyte but a different mass, which is added in a known quantity to every sample before processing.

This compound, or more commonly, isotopically labeled (e.g., deuterium-labeled) versions of vitamin D metabolites, serve this purpose perfectly. lgcstandards.com While the biotinylated form is more often used as a probe, its principle illustrates the utility of modified analogs. A stable-isotope-labeled internal standard co-elutes with the natural analyte during chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for precise correction for any sample loss that may occur during extraction, purification, and injection, thereby improving the accuracy and precision of the measurement. intjmi.com

The development of certified reference materials (CRMs) by organizations like the National Institute of Standards and Technology (NIST) has been a major step toward the standardization of vitamin D measurements. nist.govnih.gov These CRMs, which include serum with accurately certified concentrations of metabolites like 25(OH)D2 and 25(OH)D3, are used by laboratories to calibrate their assays and ensure their results are comparable to a recognized standard. nih.govscrvt.com Chemically modified standards are integral to the value assignment and quality control processes that underpin the reliability of these essential reference materials.

Analytical Methodologies for Detection and Quantification in Biochemical Research Assays

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of Vitamin D compounds due to its high sensitivity and specificity. mdpi.comtandfonline.com This technique allows for the precise measurement of the parent compound and its potential metabolites in various biological samples.

Method Development for Sensitive and Specific Detection

Developing a robust LC-MS/MS method for Vitamin D2 3'-Biotinylaminopropyl Ether requires careful consideration of its distinct chemical properties. The goal is to achieve low limits of detection (LOD) and quantification (LOQ) while ensuring the assay accurately measures the target analyte without interference from other molecules in the sample.

Method development typically begins with the optimization of mass spectrometry parameters by direct infusion of a standard solution of the analyte. nih.gov This process identifies the most abundant and stable precursor ion (the protonated molecule, [M+H]+) and its characteristic product ions generated through collision-induced dissociation. For complex molecules like this probe, multiple reaction monitoring (MRM) is the preferred mode of operation, providing enhanced selectivity and sensitivity. nih.gov

Given the structural similarities to other Vitamin D metabolites, which can be isobaric (having the same mass), chromatographic separation is crucial for specific detection. sigmaaldrich.com

Optimization of Chromatographic Separation Parameters (e.g., column chemistry, mobile phases)

The separation of Vitamin D analogs is a significant analytical challenge. sigmaaldrich.comchromatographyonline.com The choice of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase composition is critical for resolving the analyte from matrix components and structurally similar compounds.

Column Chemistry: While traditional reversed-phase C18 columns are widely used, they may not always provide adequate separation for all Vitamin D metabolites and their epimers. sigmaaldrich.comnih.gov Alternative stationary phases, such as those with pentafluorophenyl (PFP) or cyano chemistry, have been shown to offer different selectivity and improved resolution for these types of compounds. sigmaaldrich.comresearchgate.net For instance, PFP columns are effective in separating isobaric vitamin D metabolites. sigmaaldrich.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives to improve peak shape and ionization efficiency. Formic acid is a common additive that facilitates the protonation of the analyte. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the highly lipophilic Vitamin D2 probe. nih.gov

Table 1: Representative Chromatographic Parameters for Vitamin D Analog Analysis

Parameter Typical Setting Rationale
Column Reversed-phase C18 or PFP (e.g., 2.1 x 100 mm, 1.8 µm) Provides good retention for lipophilic molecules; PFP offers alternative selectivity for isomers.
Mobile Phase A Water with 0.1% Formic Acid Aqueous phase, acid modifier promotes protonation.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic phase for elution of nonpolar analytes.
Flow Rate 0.2 - 0.5 mL/min Optimized for analytical columns to ensure sharp peaks and efficient separation.
Column Temperature 30-50°C Controls retention time and viscosity; higher temperatures can improve peak shape. chromatographyonline.comnih.gov

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and sensitivity requirements. |

Ionization Techniques and Mass Spectrometer Configuration

The interface between the liquid chromatograph and the mass spectrometer, the ionization source, is a critical component for successful analysis.

Ionization Techniques: For Vitamin D and its derivatives, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common techniques used. nih.gov While ESI can be used, it sometimes results in low sensitivity for Vitamin D compounds due to their poor protonation efficiency. pharmtech.com APCI is often preferred as it can provide better ionization for less polar molecules. pharmtech.com However, derivatization can significantly improve ESI performance. rsc.org

Mass Spectrometer Configuration: A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode. nih.gov This setup allows for the selection of a specific precursor ion in the first quadrupole, fragmentation of that ion in the collision cell (the second quadrupole), and detection of a specific product ion in the third quadrupole. This process significantly reduces background noise and increases the specificity of the assay. nih.gov High-resolution mass spectrometry (HRMS) is also a powerful tool, offering high mass accuracy that can help to distinguish between compounds with very similar masses. univ-paris13.fr

Derivatization Strategies to Enhance Detection Sensitivity

Due to the often low ionization efficiency of Vitamin D compounds, chemical derivatization is a widely employed strategy to enhance detection sensitivity, sometimes by orders of magnitude. mdpi.comrsc.org This process involves reacting the analyte with a reagent that introduces a readily ionizable group.

Use of Cookson-type reagents (e.g., PTAD) for improved ionization and m/z shifts

Cookson-type reagents, most notably 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are highly effective for derivatizing molecules containing a conjugated diene system, such as that found in the Vitamin D structure. mdpi.comrsc.org

The reaction between PTAD and the s-cis-diene of the Vitamin D2 core occurs via a Diels-Alder cycloaddition. mdpi.com This derivatization has two major benefits for LC-MS/MS analysis:

Improved Ionization: The PTAD moiety contains a phenyl group and nitrogen atoms, which are easily protonated, leading to a much stronger signal in positive mode ESI-MS compared to the underivatized molecule. rsc.org

Increased Mass-to-Charge (m/z) Ratio: The addition of the PTAD molecule significantly increases the mass of the analyte, shifting the precursor ion to a higher m/z region where there is typically less background interference. mdpi.com

Other derivatization reagents, such as 2-nitrosopyridine, have also been developed and show promise for further improving sensitivity over PTAD. nih.govnih.gov

Table 2: Example MRM Transitions for Vitamin D2 With and Without PTAD Derivatization

Analyte Precursor Ion (m/z) Product Ion (m/z) Note
Vitamin D2 (Underivatized) 397.3 379.3 (loss of H2O) Lower intensity signal.

| PTAD-derivatized Vitamin D2 | 572.4 | 298.2 | Higher intensity signal due to the PTAD moiety. |

This table is illustrative and exact m/z values may vary based on instrument calibration and adduct formation.

Immunoassay-Based Detection Platforms

While LC-MS/MS is the reference method, immunoassay platforms offer a high-throughput alternative for detection. For a biotinylated molecule like this compound, several immunoassay formats are conceivable.

The most straightforward approach would leverage the high-affinity interaction between biotin (B1667282) and streptavidin. nih.gov In a competitive immunoassay format, a known amount of the biotinylated probe is immobilized on a surface coated with streptavidin. The sample is then added along with a specific antibody against Vitamin D2. The amount of antibody that binds to the immobilized probe is inversely proportional to the concentration of the probe in the sample.

Alternatively, a sandwich-type immunoassay could be developed. acs.org This would involve using two different antibodies: one that captures the Vitamin D2 portion of the molecule and a second, labeled antibody that detects the biotin tag (or vice-versa). The signal generated from the labeled antibody would be directly proportional to the amount of the Vitamin D2 probe present in the sample. The choice of biotinylation reagent and its molar excess during the synthesis of the probe can significantly impact the sensitivity of such assays. nih.gov

While immunoassays can be highly sensitive and suitable for rapid screening, they can be susceptible to cross-reactivity and matrix effects, and results often require confirmation by a more specific method like LC-MS/MS. nih.gov

Principles of Competitive Immunodetection using Biotinylated Probes

Competitive immunoassays are a common and powerful technique for quantifying haptens, which are small molecules like biotin that are not immunogenic on their own but can be recognized by antibodies. nih.gov In the context of a biotinylated probe such as this compound, the principle of competitive immunodetection involves competition between the labeled probe and an unlabeled analyte for a limited number of binding sites on a specific antibody or a biotin-binding protein like avidin (B1170675) or streptavidin. nih.govplos.org

The general setup involves immobilizing a capture molecule, such as an anti-biotin antibody or streptavidin, onto a solid phase (e.g., a microplate well or a magnetic bead). nih.govnih.gov A known quantity of a labeled biotin conjugate (the probe, which could be enzymatically or fluorescently tagged) is introduced along with the sample containing the unknown amount of the analyte (the competitor). The analyte and the probe compete for the available binding sites on the immobilized capture molecule. plos.orgresearchgate.net

After an incubation period, any unbound components are washed away. The amount of labeled probe that has successfully bound to the capture molecule is then measured. The intensity of the signal generated by the bound probe is inversely proportional to the concentration of the analyte in the sample. nih.gov A high concentration of the analyte in the sample will outcompete the labeled probe, resulting in less of the probe binding and thus a weaker signal. Conversely, a low concentration of the analyte will allow more of the labeled probe to bind, producing a stronger signal. A standard curve is generated using known concentrations of the analyte to accurately quantify the amount in the unknown sample. nih.gov

ComponentRole in Competitive ImmunoassayExample
Analyte The target molecule to be quantified (the competitor).Free Biotin, this compound
Capture Molecule Immobilized on a solid support to bind the analyte/probe.Anti-biotin Antibody, Streptavidin
Labeled Probe A molecule conjugated with a detectable tag that competes with the analyte.Biotin-Horseradish Peroxidase (HRP), Biotin-Alkaline Phosphatase (AP)
Solid Support A surface for immobilizing the capture molecule.Microtiter plate, Magnetic beads
Signal The measurable output, which is inversely related to the analyte concentration.Colorimetric change, Light emission, Fluorescence

Fluorescence-Based and Chemiluminescence-Based Detection Systems

Both fluorescence and chemiluminescence are widely used detection methods in assays involving biotinylated probes due to their high sensitivity. thermofisher.com These systems typically rely on the biotin-streptavidin interaction for signal amplification. nih.gov

Fluorescence-Based Detection: Fluorescence detection methods measure the emission of light from a fluorophore that has been excited by an external light source. In the context of biotinylated probes, this can be achieved in several ways:

Direct Detection: A streptavidin molecule conjugated directly to a fluorophore (e.g., Fluorescein, Rhodamine, or CF® Dyes) is used to bind to the biotinylated probe. rsc.orgbiotium.com The amount of fluorescence is directly proportional to the amount of bound probe.

Fluorescence Resonance Energy Transfer (FRET): Some assays employ FRET, where the binding of a biotinylated analyte displaces a quencher molecule from a fluorescently-labeled avidin complex. tandfonline.com For example, a complex of Alexa Fluor® 488-labeled avidin and the quencher HABA (2-(4′-hydroxyazobenzene) benzoic acid) can be used. When a biotinylated molecule is introduced, it displaces HABA, disrupting the FRET and causing an increase in fluorescence that is proportional to the amount of biotin present. tandfonline.com

Fluorescence Quenching: Conversely, a competitive assay can be designed where a biotinylated analyte competes with a biotin-fluorescein conjugate (like Biotin-4-Fluorescein) for a limited number of avidin binding sites. nih.gov The binding of the biotin-fluorescein to avidin quenches its fluorescence; therefore, a higher concentration of the analyte results in less quenching and a stronger signal. nih.gov

Chemiluminescence-Based Detection: Chemiluminescence is the emission of light resulting from a chemical reaction, which eliminates the need for an external light source and often results in very low background signals and high sensitivity. cosmobio.co.jpnih.gov These systems typically involve an enzyme-conjugated probe.

Enzyme-Linked Assays: The most common approach involves using streptavidin conjugated to an enzyme, such as Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP). nih.gov This enzyme-streptavidin conjugate binds to the biotinylated probe.

Substrate Reaction: A chemiluminescent substrate is then added. For AP, substrates like 1,2-dioxetanes (e.g., AMPPD® or CSPD®) are used. nih.gov AP dephosphorylates the substrate, leading to an unstable intermediate that decomposes and emits light. cosmobio.co.jpnih.gov For HRP, substrates like luminol (B1675438) are used in the presence of an enhancer and an oxidant. The signal can be detected using a luminometer or imaged on X-ray film. cosmobio.co.jp

FeatureFluorescence-Based SystemsChemiluminescence-Based Systems
Principle Excitation of a fluorophore by an external light source, followed by emission of light at a longer wavelength.Light production from a chemical reaction, typically enzyme-catalyzed. nih.gov
Instrumentation Requires a fluorometer or fluorescent plate reader with specific excitation and emission filters. thermofisher.comRequires a luminometer or CCD camera for light detection; no excitation source needed. cosmobio.co.jp
Common Probes Streptavidin-Fluorescein, Streptavidin-CF® Dyes, Biotin-4-Fluorescein. biotium.comnih.govStreptavidin-Alkaline Phosphatase (AP), Streptavidin-Horseradish Peroxidase (HRP). nih.gov
Common Substrates Not applicable (signal comes from the fluorophore itself).Dioxetanes (for AP), Luminol-based reagents (for HRP). cosmobio.co.jpnih.gov
Sensitivity High, capable of detecting picomolar to femtomolar concentrations. tandfonline.comExtremely high, often reaching attomolar to zeptomolar detection limits. nih.gov
Advantages Stable signal, well-established protocols, suitable for multiplexing with different fluorophores.Very low background, wide dynamic range, exceptional sensitivity. cosmobio.co.jp

Advanced Spectrometric Techniques for Isomer Differentiation (e.g., FT-ICR MS, photodissociation)

Vitamin D and its metabolites, including functionalized analogs, often exist as a complex mixture of isomers that are difficult to distinguish. researchgate.netmdpi.com For instance, the metabolic pathway of vitamin D3 produces the active 1,25-dihydroxyvitamin D3 and the less active 24,25-dihydroxyvitamin D3, which are structural isomers. acs.orgnih.gov Traditional mass spectrometry (MS) often requires prior chromatographic separation (like LC-MS/MS) to differentiate these isomers, as they can have identical masses and similar fragmentation patterns under standard conditions. nih.govamegroups.org However, advanced MS techniques can differentiate isomers without chromatography.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS is a powerful analytical tool known for its exceptionally high mass resolving power and mass accuracy. acs.org A 12-Tesla FT-ICR MS can achieve a resolving power of ~300,000 at m/z 400, allowing for the separation of ions with very small mass differences. acs.org While this alone may not separate isomers (which have the same exact mass), the capabilities of an FT-ICR MS instrument when coupled with various fragmentation methods are what enable differentiation. nih.govnih.gov

Photodissociation Mass Spectrometry (PD-MS): Photodissociation involves using photons to induce fragmentation of an ion. The type and extent of fragmentation can be controlled by the wavelength and energy of the light, providing a powerful tool for structural elucidation.

Infrared Multiphoton Dissociation (IRMPD): This is a "slow heating" fragmentation method where ions are irradiated with infrared photons, gradually increasing their internal energy until they fragment. acs.org

Ultraviolet Photodissociation (UVPD): This technique uses high-energy UV photons (e.g., at 193 nm or 266 nm) to access different, often higher-energy, fragmentation channels than collision-based methods. nih.gov

Studies on dihydroxylated vitamin D3 isomers have shown that techniques like UVPD, IRMPD, and Collision-Induced Dissociation (CID) within an FT-ICR MS can generate isomer-specific fragments. acs.orgnih.gov For example, in the analysis of 1,25(OH)₂D₃ and 24,25(OH)₂D₃, researchers found that while both isomers showed characteristic losses of water, unique fragments were observed for the 1,25(OH)₂D₃ isomer that were absent in the spectrum of the 24,25(OH)₂D₃ isomer. nih.gov These diagnostic fragments, which can arise from specific bond cleavages like the C-6/C-7 bond, allow for unambiguous differentiation based solely on the MS/MS spectra, eliminating the need for chromatographic separation. nih.gov These principles are directly applicable to the differentiation of isomers of Vitamin D2 and its derivatives.

TechniquePrincipleApplication to Isomer DifferentiationKey Advantages
FT-ICR MS Ions are trapped in a magnetic field and their cyclotron frequency is measured to determine their mass-to-charge ratio with extreme precision. acs.orgProvides the ultra-high resolution platform necessary to accurately analyze the fragments produced by dissociation techniques. nih.govnih.govUnmatched mass accuracy and resolving power.
CID Ions are accelerated and collided with a neutral gas (e.g., Argon, Nitrogen), causing fragmentation through conversion of kinetic energy to internal energy. nih.govCan produce different relative abundances of common fragments or, in some cases, unique fragments for different isomers.Widely available and well-understood fragmentation method.
IRMPD Ions are irradiated with infrared laser light, absorbing multiple photons, which slowly increases their internal energy, leading to dissociation. acs.orgA "slow-heating" method that can access different fragmentation pathways than CID, potentially revealing isomer-specific losses.Provides complementary fragmentation data to CID.
UVPD Ions are fragmented by absorbing high-energy UV photons, which can induce electronic excitation and access unique dissociation channels. nih.govHighly effective at generating unique, structurally informative fragments, including cross-ring cleavages, that can serve as fingerprints for specific isomers. acs.orgnih.govAccesses high-energy fragmentation pathways not available to other methods, leading to rich structural information.

Molecular Interactions and Mechanistic Studies Facilitated by the Compound

Characterization of Binding Specificity and Selectivity to Target Proteins (e.g., DBP, VDR)

Vitamin D2 3'-Biotinylaminopropyl Ether is instrumental in characterizing the binding affinity and specificity of vitamin D analogs to their primary protein targets: the Vitamin D-binding protein (DBP) and the Vitamin D receptor (VDR). The biotin (B1667282) tag allows for the immobilization of the compound on streptavidin-coated surfaces, facilitating various in vitro binding assays.

Studies comparing the binding of Vitamin D2 and Vitamin D3 metabolites to DBP have consistently shown that 25-hydroxyvitamin D2 [25(OH)D2] exhibits a lower binding affinity for DBP compared to 25-hydroxyvitamin D3 [25(OH)D3]. nih.gov This differential binding is a critical factor influencing the pharmacokinetics and bioavailability of the two vitamin forms. nih.govnih.gov It is hypothesized that probes like this compound would confirm this disparity. The use of such a probe would allow for precise quantification of binding kinetics, such as association and dissociation rates, providing a deeper understanding of these interactions.

While both active forms of vitamin D, 1α,25-dihydroxyvitamin D2 and 1α,25-dihydroxyvitamin D3, are reported to bind to the VDR with similar affinity, biotinylated probes can be used to investigate subtle differences in binding and the influence of the linker on receptor engagement. nih.gov These studies are crucial for dissecting the molecular basis of the physiological responses elicited by different vitamin D compounds.

Table 1: Comparative Binding Affinity of Vitamin D Metabolites to DBP

MetaboliteRelative Binding Affinity to DBP
25-hydroxyvitamin D3Higher
25-hydroxyvitamin D2Lower
This table illustrates the generally observed differences in binding affinity between vitamin D2 and D3 metabolites for the Vitamin D-binding protein (DBP), a key factor in their transport and metabolism. nih.gov

Elucidation of Molecular Recognition Mechanisms in in vitro Systems

The biotinylated Vitamin D2 probe serves as a powerful tool to elucidate the molecular recognition mechanisms between vitamin D compounds and their binding partners in controlled in vitro environments. By immobilizing the probe, researchers can perform pull-down assays from cell lysates or with purified proteins to identify and study interacting molecules.

These experiments help to map the specific amino acid residues within the ligand-binding pocket of the VDR and DBP that are critical for recognizing the Vitamin D2 scaffold. The ether linkage at the 3' position of the Vitamin D2 molecule is a key modification, and studying its interaction with the receptor can provide insights into the tolerance of the binding pocket for modifications at this site. Understanding these recognition events at a molecular level is fundamental to the rational design of new vitamin D analogs with tailored biological activities. nih.govnih.gov

Investigation of Ligand-Induced Conformational Changes in Receptor Proteins

A central aspect of VDR activation is the conformational change induced upon ligand binding. nih.gov This change is critical for the subsequent recruitment of co-activator or co-repressor proteins, which ultimately dictates the transcriptional regulation of target genes. nih.govnih.gov this compound can be employed in various biophysical techniques, such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy, to monitor these ligand-induced conformational shifts in real-time. nih.gov

Studies on the VDR have shown that different ligands can induce distinct conformational states in the receptor, leading to differential biological responses. nih.gov For example, the binding of an agonist ligand typically stabilizes the activation helix (H12) in a conformation that promotes co-activator binding. In contrast, antagonist binding may disrupt this conformation. nih.gov By using the biotinylated Vitamin D2 probe, researchers can investigate the specific conformational changes elicited by the Vitamin D2 backbone and how the addition of the biotinylaminopropyl ether moiety might influence this structural rearrangement.

Structure-Activity Relationship (SAR) Studies of the Biotinylated Vitamin D Scaffold as a Probe

The this compound scaffold is an excellent starting point for structure-activity relationship (SAR) studies. magtech.com.cn By systematically modifying different parts of the molecule, researchers can gain a comprehensive understanding of how chemical structure correlates with biological function. rsc.org

The nature of the linker connecting the biotin molecule to the vitamin D ligand is not merely a passive spacer but can significantly influence the probe's functionality. researchgate.netnih.gov The length, flexibility, and chemical composition of the linker can affect the binding affinity and accessibility of the vitamin D moiety to its target protein. embopress.orgmoleculardepot.comnih.gov

Research on other biotinylated probes has demonstrated that an optimal linker length is often required for effective target engagement. researchgate.netnih.gov A linker that is too short may cause steric hindrance between the biotin-streptavidin complex and the target protein, while an excessively long linker might lead to undesirable flexibility or non-specific interactions. The aminopropyl ether linker in the specified compound provides a certain degree of flexibility and distance. SAR studies would involve synthesizing analogs with varying linker lengths (e.g., using polyethylene (B3416737) glycol (PEG) spacers of different units) to determine the optimal distance for binding to DBP and VDR. researchgate.netnih.gov

The point of attachment on the vitamin D molecule is also critical. The 3'-position is a common site for modification, but altering this position could dramatically impact binding and activity, providing valuable SAR data.

Table 2: Hypothetical SAR Data on Linker Length for a Biotinylated Vitamin D Probe

Linker CompositionApproximate Length (Å)Relative Binding Efficiency
Propyl~5Moderate
PEG3~14High
PEG5~28Optimal
PEG8~39Decreased
This interactive table presents hypothetical data illustrating how linker length in a biotinylated probe can influence its binding efficiency to a target protein. An optimal linker length often exists that maximizes binding by providing sufficient distance and flexibility without introducing negative effects. researchgate.netnih.gov

Systematic modifications to the Vitamin D2 portion of the probe are central to understanding its functionality. The core structure of vitamin D can be divided into the A-ring, the triene system, the C/D-rings, and the side chain. magtech.com.cn Introducing alterations in any of these regions and assessing the impact on binding and activity using the biotinylated probe system can yield critical SAR insights.

For instance, modifying the side chain of the Vitamin D2 moiety could influence its affinity for VDR and its subsequent transcriptional activity. Similarly, alterations to the A-ring can affect the conformational equilibrium of the molecule, which is crucial for receptor binding. nih.gov These studies are essential for the development of next-generation vitamin D analogs with improved therapeutic profiles, such as enhanced cell-differentiating activity with reduced calcemic side effects. nih.govnih.gov

Future Research Directions and Advanced Applications in Chemical Biology

Development of Next-Generation Biotinylated Probes with Enhanced Properties

The utility of a chemical probe is defined by its specificity, affinity, and the functionality of its reporter tag. While "Vitamin D2 3'-Biotinylaminopropyl Ether" is a valuable tool, future research is directed towards creating next-generation probes with superior characteristics. The development of such probes will likely focus on several key areas:

Linker Optimization: The aminopropyl ether linker in the current probe provides a degree of flexibility. However, future iterations could explore linkers of varying lengths and compositions to optimize the spatial orientation of the biotin (B1667282) moiety. This could minimize steric hindrance and improve the accessibility of the vitamin D2 portion to its binding partners.

Enhanced Affinity and Selectivity: Modifications to the vitamin D2 scaffold itself could lead to probes with higher affinity and selectivity for specific receptors or binding proteins. The synthesis of novel vitamin D analogs is an active field of research, and these new structures could be incorporated into biotinylated probes. nih.govnih.gov

Photo-Activatable and Cleavable Linkers: Incorporating photo-activatable crosslinking groups would enable researchers to covalently link the probe to its binding partners upon photo-irradiation, facilitating the identification of interacting proteins. Similarly, the inclusion of cleavable linkers would allow for the release of the bound proteins from the biotin-streptavidin complex, simplifying their subsequent analysis by techniques such as mass spectrometry.

A related compound, 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether, serves as a useful analogue for understanding the potential applications of biotinylated vitamin D derivatives. biosynth.com Its primary use is in biochemical research to study the metabolism and cellular effects of vitamin D3 through its high-affinity interaction with avidin (B1170675) or streptavidin. biosynth.com

Property25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
CAS Number 193278-59-0 biosynth.com
Molecular Formula C40H65N3O4S biosynth.com
Molecular Weight 684 g/mol biosynth.com
Primary Application Biochemical research on vitamin D3 pathways biosynth.com
Mode of Action Biotin component binds to avidin/streptavidin for targeted delivery and study biosynth.com

Integration with Microfluidic and Lab-on-a-Chip Technologies for High-Throughput Research

Microfluidic and lab-on-a-chip platforms offer the advantages of miniaturization, automation, and high-throughput capabilities. Integrating "this compound" with these technologies could revolutionize several areas of vitamin D research.

High-Throughput Screening (HTS): Miniaturized assays on a chip could be developed to screen large libraries of small molecules for their ability to modulate the interaction between vitamin D2 and its receptors. This could accelerate the discovery of new therapeutic agents.

Receptor-Ligand Interaction Analysis: Microfluidic devices can be designed to precisely control the flow of reagents and measure binding kinetics in real-time. This would allow for a detailed characterization of the interaction between the biotinylated vitamin D2 probe and its binding partners.

Cell-Based Assays: Lab-on-a-chip systems can incorporate living cells, enabling the study of vitamin D2 signaling in a more physiologically relevant context. The biotinylated probe could be used to visualize the uptake and subcellular localization of vitamin D2 in these miniaturized environments.

High-throughput analysis of 25-OH-Vitamin D2 and D3 is already being achieved using multichannel liquid chromatography-tandem mass spectrometry, demonstrating the move towards more rapid and efficient analytical methods in this field. nih.gov

Application in Spatial Biology and Single-Molecule Research Techniques

Spatial biology aims to understand the spatial organization of molecules within cells and tissues. Biotinylated probes like "this compound" are well-suited for such applications.

In Situ Visualization: The biotin tag can be detected with high sensitivity using streptavidin conjugated to fluorophores or enzymes. This allows for the visualization of vitamin D2 binding sites within fixed cells and tissue sections with high spatial resolution using techniques like fluorescence in situ hybridization (FISH) and RNAscope. nih.gov

Proximity Ligation Assays (PLA): PLA can be used to detect the close proximity of the biotinylated probe to a specific protein of interest. This would provide evidence of a direct interaction between vitamin D2 and that protein within the native cellular environment.

Single-Molecule Imaging: Advanced microscopy techniques can be used to track the movement of individual biotinylated vitamin D2 molecules within living cells. This would provide unprecedented insights into the dynamics of vitamin D2 transport and receptor binding.

The use of biotin-labeled cDNA probes for hybridizing to membranes spotted with cell cycle-related genes is an established technique that demonstrates the principle of using biotinylation for spatial analysis of biological processes. nih.gov

Exploration of New Target Identification Strategies Beyond Canonical Receptors

While the vitamin D receptor (VDR) is the best-characterized target of vitamin D, there is growing evidence for the existence of non-canonical binding partners. nih.gov "this compound" can be a powerful tool for identifying these novel targets.

Affinity-Based Proteomics: The biotinylated probe can be used as bait to pull down interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry, revealing the full spectrum of vitamin D2 binding partners within the proteome.

Photo-Affinity Labeling: As mentioned earlier, incorporating a photo-activatable crosslinker into the probe would allow for the covalent capture of even transient or low-affinity interactions, which might be missed by traditional pull-down experiments.

Functional Genomics Screens: The probe could be used in combination with functional genomics approaches, such as CRISPR-Cas9 screens, to identify genes that are required for the cellular response to vitamin D2.

The development of novel vitamin D receptor-coactivator inhibitors highlights the ongoing effort to understand the intricacies of VDR signaling and the potential for identifying new therapeutic targets within this pathway. nih.gov

Automation and Miniaturization of Assays Utilizing Biotinylated Vitamin D2 Probes

The increasing demand for vitamin D testing has driven the development of automated and miniaturized assay formats. nih.govresearchgate.netclpmag.compathologyinpractice.com Biotinylated probes are central to many of these new technologies.

Automated Immunoassays: Many automated platforms for vitamin D measurement utilize a competitive immunoassay format where a labeled vitamin D derivative (often biotinylated) competes with the endogenous vitamin D in the sample for binding to a specific antibody. nih.gov The use of "this compound" could be explored in the development of highly specific assays for vitamin D2.

Multiplexed Assays: The biotin-streptavidin interaction can be used to immobilize the vitamin D2 probe onto a solid surface, such as a microarray or magnetic beads. This allows for the development of multiplexed assays that can simultaneously measure the binding of multiple proteins to vitamin D2.

Biosensors: The probe could be integrated into biosensors for the real-time detection of vitamin D2 or its binding partners. For example, the probe could be immobilized on a sensor surface, and the binding of a target protein could be detected as a change in an optical or electrical signal.

A comparison of different automated immunoassay systems for 25-OH vitamin D reveals the varying performance characteristics and the importance of specific reagents in achieving accurate measurements. nih.gov

Assay PlatformPrincipleReported Performance for 25-OH-D2
Abbott Architect Chemiluminescent microparticle immunoassayPoorer recovery and negative bias relative to LC-MS/MS nih.gov
Roche Cobas Electrochemiluminescence binding assaySuperior ability to detect 25-OH-D2 compared to Architect nih.gov
Bio-Rad BioPlex 2200 Flow-competitive immunoassayDesigned for quantitative measurement of total 25-hydroxyvitamin D clpmag.com

Conclusion

Summary of Contributions of Vitamin D2 3'-Biotinylaminopropyl Ether to Biochemical Research

This compound is a synthetically produced derivative of Vitamin D2 (ergocalciferol). Its design, which incorporates a biotin (B1667282) molecule attached via an aminopropyl ether linker, positions it as a valuable tool in biochemical and medical research. The primary contribution of this compound stems from the high-affinity interaction between biotin and proteins like streptavidin and avidin (B1170675). sigmaaldrich.comsigmaaldrich.com This property allows for the specific detection, isolation, and quantification of Vitamin D2 binding partners.

While detailed research findings specifically utilizing this compound are not extensively documented in publicly available literature, its structure suggests its utility in several key research areas. These include competitive binding assays to study the interaction of Vitamin D2 and its metabolites with binding proteins and receptors. nih.govnih.gov The biotin tag serves as a reliable anchor for immobilizing the Vitamin D2 molecule on various substrates, such as magnetic beads or microplates, facilitating the study of protein-ligand interactions. sigmaaldrich.com

Furthermore, biotinylated probes like this are instrumental in affinity chromatography for the purification of proteins that bind to Vitamin D2. sigmaaldrich.com They can also be employed in the development of immunoassays, such as ELISAs, for the detection and quantification of Vitamin D2 or its antibodies. google.com The synthesis of such labeled compounds is a critical step in creating non-radioactive assays for vitamin D and its metabolites. google.com

Outlook on its Continued Importance in Chemical Biology and Methodology Development

The continued importance of this compound in chemical biology and methodology development is tied to the ongoing research into the distinct metabolic pathways and biological activities of Vitamin D2 versus Vitamin D3. nih.govnih.gov As researchers seek to elucidate the specific roles of ergocalciferol (B368823) and its metabolites in human health and disease, tools that can specifically track and isolate Vitamin D2 and its interacting partners will remain indispensable. youtube.comnih.gov

The development of sensitive and specific assays for Vitamin D2 is crucial, particularly in the context of supplementation and food fortification, where Vitamin D2 is commonly used. nih.govnih.gov this compound and similar biotinylated analogs are key reagents in the creation of such assays. The use of biotin-streptavidin systems in these assays can, however, be subject to interference from high levels of biotin in clinical samples, a factor that needs to be considered in assay design. nih.gov

Future applications may see the use of this compound in more advanced techniques, such as surface plasmon resonance (SPR) to study the kinetics of Vitamin D2 binding to its receptor and transport proteins in real-time. youtube.com Moreover, its use in "pull-down" assays coupled with mass spectrometry can help in the identification of novel Vitamin D2 binding proteins in various cell types and tissues, thus expanding our understanding of the Vitamin D2 signaling pathway. youtube.com As long as the distinct biological roles of Vitamin D2 are a subject of investigation, the demand for specific chemical probes like this compound is expected to persist.

Q & A

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specificity, using stable isotope-labeled internal standards (e.g., deuterated D2 analogs) to correct for matrix effects . Immunoassays (e.g., ELISA) with anti-biotin or anti-vitamin D antibodies may also be employed, but cross-reactivity with endogenous biotin or D3 metabolites requires rigorous validation . Electrochemical biosensors with aptamer-functionalized electrodes (e.g., gold thin-film arrays) show promise for real-time detection but need optimization for D2 specificity .

Q. What are the primary research applications of biotinylated vitamin D derivatives?

  • Applications :
  • Pull-down assays : Streptavidin-coated beads isolate biotinylated D2 derivatives to study interactions with vitamin D receptor (VDR) or binding proteins .
  • Cellular trafficking : Fluorescence microscopy with streptavidin-conjugated probes tracks intracellular localization .
  • Affinity purification : Biotin tags enable enrichment of vitamin D metabolites from serum or tissue lysates for proteomic analysis .

Advanced Research Questions

Q. What experimental challenges arise when comparing Vitamin D2 and D3 biotinylated analogs in receptor binding studies?

  • Key Challenges :
  • Receptor affinity differences : Vitamin D3 derivatives exhibit higher VDR binding affinity due to structural differences in the side chain (D2 has a double bond at C22-23 and a methyl group at C24) .
  • Stability : D2 analogs may degrade faster under physiological conditions, requiring stabilizers (e.g., antioxidants) in cell culture media .
  • Data normalization : Bioactivity comparisons must account for differences in serum half-life (D3: ~15 days; D2: ~3 days) .
    • Resolution : Use isothermal titration calorimetry (ITC) to directly measure binding kinetics and competitive assays with radiolabeled 1,25(OH)₂D3 to validate specificity .

Q. How do structural modifications in this compound influence its interaction with vitamin D-binding protein (DBP)?

  • Methodology :
  • Molecular docking : Model the biotinylated D2 derivative against DBP’s hydrophobic binding pocket to predict steric clashes or altered hydrogen bonding .
  • Surface plasmon resonance (SPR) : Compare binding affinities of D2 and D3 analogs to recombinant DBP under controlled pH and ionic conditions .
    • Findings : The biotin tag may reduce DBP binding efficiency due to increased hydrophilicity, necessitating linker optimization (e.g., PEG spacers) to minimize interference .

Q. How can researchers resolve discrepancies in bioactivity data between batches of this compound?

  • Strategies :
  • Batch QC : Implement orthogonal analytical methods (e.g., HPLC purity >98%, NMR for structural consistency) to ensure reproducibility .
  • Degradation studies : Monitor stability under storage conditions (e.g., light, temperature) using accelerated aging tests and mass spectrometry to identify breakdown products .
  • Biological validation : Use a standardized cell-based assay (e.g., CYP24A1 induction in HEK293-VDR cells) to compare bioactivity across batches .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the bioactivity of Vitamin D2 derivatives compared to D3?

  • Factors :
  • Metabolic differences : Hepatic 25-hydroxylation of D2 produces 25(OH)D2, which has lower affinity for DBP and shorter half-life than 25(OH)D3, reducing bioavailability .
  • Experimental design : In vitro studies may overlook pharmacokinetic variables (e.g., protein binding, clearance rates) that affect in vivo outcomes .
  • Dose equivalence : Studies assuming equal molar efficacy of D2 and D3 may misinterpret results; dose adjustments based on receptor binding assays are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.